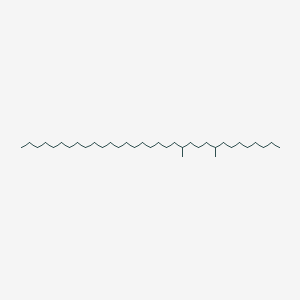
9,13-Dimethyltritriacontane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,13-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₂ It is a branched alkane, specifically a dimethyl-substituted tritriacontane
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,13-Dimethyltritriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a tritriacontane precursor is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
化学反应分析
Types of Reactions: 9,13-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Although already a saturated hydrocarbon, any unsaturated impurities can be reduced using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium at room temperature.
Reduction: H₂ gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Haloalkanes.
科学研究应用
9,13-Dimethyltritriacontane has several applications in scientific research:
作用机制
The mechanism of action of 9,13-Dimethyltritriacontane in biological systems often involves its interaction with specific receptors or enzymes. For instance, in insect communication, it may bind to olfactory receptors, triggering behavioral responses. In medicinal applications, its cytotoxic effects may be mediated through the disruption of cellular membranes or interference with metabolic pathways .
相似化合物的比较
- 3,7-Dimethyltritriacontane
- 15,19-Dimethyltritriacontane
- Tritriacontane
Comparison: 9,13-Dimethyltritriacontane is unique due to its specific methylation pattern, which can influence its physical properties and biological activities. Compared to 3,7-Dimethyltritriacontane, it may exhibit different retention times in chromatographic analyses and distinct biological interactions .
属性
CAS 编号 |
76535-34-7 |
|---|---|
分子式 |
C35H72 |
分子量 |
492.9 g/mol |
IUPAC 名称 |
9,13-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-26-28-31-35(4)33-29-32-34(3)30-27-25-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
InChI 键 |
YUEHAMPVXPFTKS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


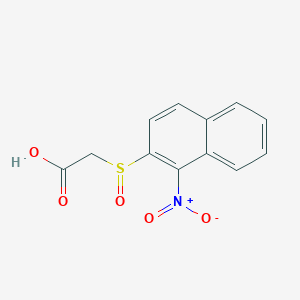

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
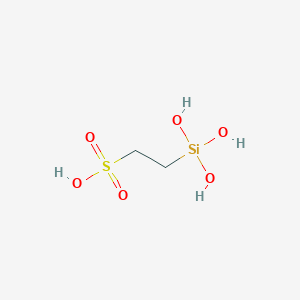
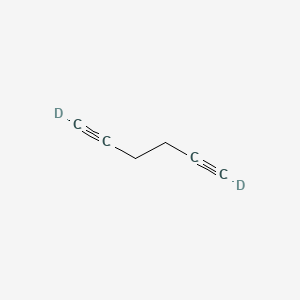

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
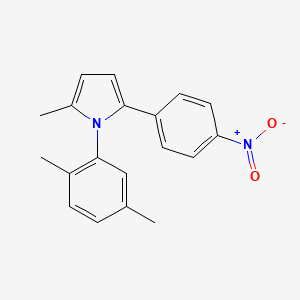

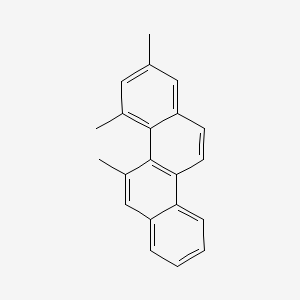
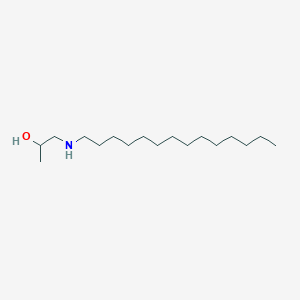
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
